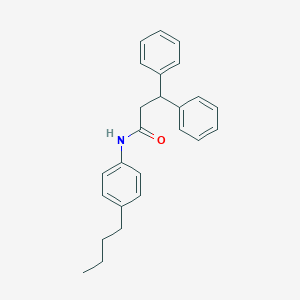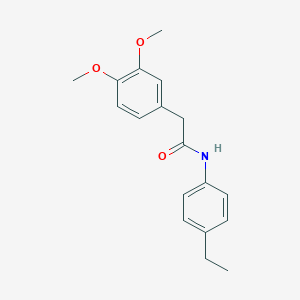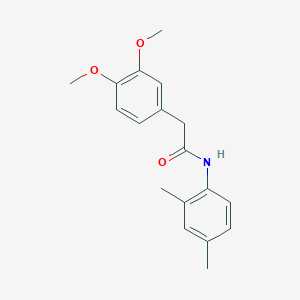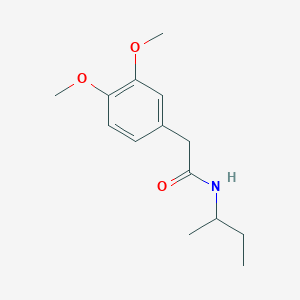
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is not fully understood. It is believed that N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide works by interfering with the insect's ability to detect and locate its host. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide may also interfere with the insect's feeding behavior, making it less likely to bite. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide may also have a masking effect, making the user less attractive to insects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the nervous system, which can cause a range of neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments. It is relatively easy to obtain and can be used in a wide range of experimental settings. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also have unintended effects on experimental outcomes. For example, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also interfere with the activity of other chemicals, making it difficult to study their effects in combination with N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide.
Direcciones Futuras
There are several areas of future research that could be pursued related to N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide. Another area of interest is the study of the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide exposure on human health. Finally, there is also interest in understanding the ecological impact of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide on insect populations and the environment as a whole.
Conclusion:
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is a highly effective insect repellent that has been extensively studied for its scientific research applications. It is synthesized through a relatively simple process and has a wide range of uses in laboratory experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide can also have unintended effects on experimental outcomes and can cause skin irritation and allergic reactions in some individuals. Future research should focus on developing new insect repellents, studying the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide exposure on human health, and understanding the ecological impact of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide on insect populations and the environment.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 4,6-dimethyl-2-pyrimidinamine in the presence of a base. The resulting product is then purified through a series of distillation and recrystallization steps. The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been used in a wide range of scientific research applications, including field studies, laboratory experiments, and clinical trials. N-(4,6-dimethyl-2-pyrimidinyl)-4-ethylbenzamide has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. It has also been shown to have a long-lasting effect, with a single application providing protection for several hours.
Propiedades
Fórmula molecular |
C15H17N3O |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-4-12-5-7-13(8-6-12)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19) |
Clave InChI |
HWYJKMBFJJWERU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)





![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)